

# The Discovery and Development of (Rac)-ACT-451840: A Novel Antimalarial Agent

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-ACT-451840

Cat. No.: B15560512

[Get Quote](#)

**(Rac)-ACT-451840**, a promising antimalarial candidate, has emerged from a dedicated drug discovery program aimed at identifying new chemical entities with novel mechanisms of action to combat the growing threat of drug-resistant malaria. This technical guide provides an in-depth overview of the discovery, preclinical and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

## Discovery and Optimization

ACT-451840 was identified through a phenotypic screening of a diverse chemical library against *Plasmodium falciparum*, the deadliest species of malaria parasite.<sup>[1]</sup> The initial hit, a phenylalanine-based compound, demonstrated potent antimalarial activity.<sup>[1]</sup> A subsequent lead optimization program focused on improving potency, pharmacokinetic properties, and safety, ultimately leading to the selection of ACT-451840 for further development.<sup>[1][2]</sup> This compound belongs to a novel chemical class and is patented.<sup>[3]</sup>

## Mechanism of Action

While the precise mechanism of action of ACT-451840 is still under investigation, in vitro evidence suggests that its activity may be mediated by blocking a parasite-digestive vacuole membrane-resident transporter known as PfMDR1.<sup>[4]</sup> This proposed mechanism is distinct from that of existing antimalarial drugs, making ACT-451840 a valuable tool against drug-resistant parasite strains.<sup>[3][4]</sup>

## Preclinical Efficacy

ACT-451840 has demonstrated potent and rapid activity against both drug-sensitive and multidrug-resistant strains of *P. falciparum* in vitro.<sup>[3][4][5]</sup> It is active against all asexual blood stages of the parasite, including rings, trophozoites, and schizonts, which is a desirable characteristic for an antimalarial drug.<sup>[3][5]</sup> Furthermore, the compound has shown efficacy in murine models of malaria, including those using human *P. falciparum* strains.<sup>[3][5]</sup>

### In Vitro Activity of ACT-451840 against *P. falciparum*

| Strain                     | IC50 (nM) | IC90 (nM) | IC99 (nM) | Reference |
|----------------------------|-----------|-----------|-----------|-----------|
| NF54 (drug-sensitive)      | 0.4 ± 0.0 | 0.6 ± 0.0 | 1.2 ± 0.0 | [3]       |
| 7G8                        | 0.3       | -         | -         | [4]       |
| Dd2                        | 0.7       | -         | -         | [4]       |
| K1 (chloroquine-resistant) | 0.3       | -         | -         | [6]       |

### In Vivo Efficacy of ACT-451840 in Murine Models

| Parasite Species     | Mouse Model | ED90 (mg/kg) | 95% Confidence Interval | Reference |
|----------------------|-------------|--------------|-------------------------|-----------|
| <i>P. falciparum</i> | PfSCID      | 3.7          | 3.3–4.9                 | [3][7]    |
| <i>P. berghei</i>    | -           | 13           | 11–16                   | [3][7]    |

## Transmission-Blocking Potential

A crucial aspect of malaria eradication is the ability to block the transmission of the parasite from humans to mosquitoes. ACT-451840 has shown promising activity against the sexual stages of *P. falciparum*. It potently inhibits male gamete formation and blocks oocyst development in the mosquito.<sup>[3]</sup> This dual activity against both asexual and sexual stages suggests that ACT-451840 could not only treat the disease but also reduce its spread.<sup>[8][9]</sup>

## In Vitro Transmission-Blocking Activity of ACT-451840

| Activity                         | IC50 (nM)         | Reference |
|----------------------------------|-------------------|-----------|
| Male Gamete Formation Inhibition | 5.89 ± 1.80       | [3]       |
| Oocyst Development Blockade      | 30 (range: 23–39) | [3]       |

## Pharmacokinetics and Metabolism

The pharmacokinetic profile of ACT-451840 has been evaluated in both preclinical species and humans. In a first-in-humans, single-ascending-dose study, the compound was found to be safe and well-tolerated.[5] The study revealed that food significantly enhances the absorption of ACT-451840, leading to approximately a 13-fold increase in plasma concentrations.[5] The drug has a half-life of about 34 hours.[5] Five metabolites (M2, M5, M6, M18, and M35) were identified in human plasma.[5]

## Pharmacokinetic Parameters of ACT-451840 in Healthy Male Subjects (500 mg dose)

| Parameter                    | Fasted State                |                 | Reference |
|------------------------------|-----------------------------|-----------------|-----------|
|                              | (Geometric Mean,<br>95% CI) | Fed State       |           |
| Cmax (ng/mL)                 | 11.9 (5.7 to 24.9)          | ~13-fold higher | [5]       |
| AUC <sub>0-∞</sub> (ng·h/mL) | 100.6 (60.8 to 166.5)       | ~13-fold higher | [5]       |
| T <sub>max</sub> (h)         | 0.8 to 2                    | 3.5             | [5]       |
| Half-life (h)                | ~34                         | ~34             | [5]       |

## Clinical Development

An induced blood-stage malaria study in healthy volunteers demonstrated the clinical efficacy of ACT-451840.[4][10] A single 500 mg dose under fed conditions markedly reduced *P. falciparum* parasitemia.[10] Pharmacokinetic/pharmacodynamic (PK/PD) modeling predicted that a sustained concentration of 10–15 ng/mL is required for maximum effect, and a cure rate

of 90% could be achieved with six once-daily doses of 300 mg.[\[4\]](#)[\[10\]](#) These findings support the further clinical development of ACT-451840 as a potential new treatment for malaria.[\[8\]](#)

## Experimental Protocols

### In Vitro Antimalarial Activity Assay ([<sup>3</sup>H]hypoxanthine incorporation)

The in vitro activity of ACT-451840 against *P. falciparum* was determined using a [<sup>3</sup>H]hypoxanthine incorporation assay.[\[3\]](#) This method assesses the inhibition of parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor.

[Click to download full resolution via product page](#)

Workflow for the [3H]hypoxanthine incorporation assay.

## In Vivo Efficacy Model (P. falciparum in SCID mice)

The in vivo efficacy of ACT-451840 was evaluated in a humanized mouse model where severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes and infected with P. falciparum.



[Click to download full resolution via product page](#)

Workflow for the in vivo efficacy study in SCID mice.

# Drug Discovery and Development Pathway

The journey of ACT-451840 from a screening hit to a clinical candidate followed a structured drug discovery and development pathway.



[Click to download full resolution via product page](#)

Drug discovery and development pipeline for ACT-451840.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action. [folia.unifr.ch]
- 2. Discovery and Characterization of ACT-451840: an Antimalarial Drug with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose–Efficacy Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/pharmacodynamic modelling of the antimalarial effect of Actelion-451840 in an induced blood stage malaria study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of Novel Antimalarial Compound ACT-451840: Preclinical Assessment of Activity and Dose-Efficacy Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic/pharmacodynamic modelling of the antimalarial effect of Actelion-451840 in an induced blood stage malaria study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of (Rac)-ACT-451840: A Novel Antimalarial Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560512#rac-act-451840-discovery-and-development]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)